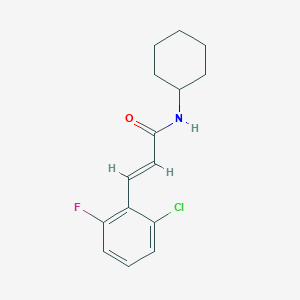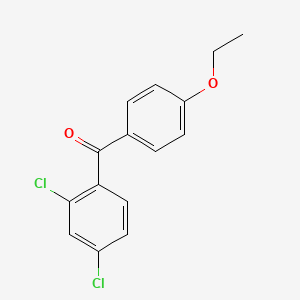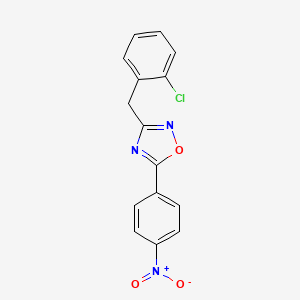
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide (CFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience and pain management. CFA is a potent inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to effectively reduce pain in animal models. In
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been extensively studied for its potential applications in pain management and neuroscience research. It is a potent TRPV1 inhibitor, which is a receptor that plays a key role in pain sensation. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to effectively reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been used to study the role of TRPV1 in various physiological processes, such as thermoregulation, inflammation, and nociception.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide inhibits TRPV1 by binding to a specific site on the receptor, which prevents the influx of calcium ions and the subsequent activation of pain signaling pathways. This mechanism of action is similar to other TRPV1 inhibitors, such as capsaicin and resiniferatoxin. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a longer duration of action and fewer side effects than these compounds.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of pain and inflammation. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has been shown to modulate the activity of various ion channels and receptors, including TRPA1, TRPM8, and P2X3 receptors. 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its long duration of action, and its low toxicity. However, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide is not suitable for use in human studies due to its potential toxicity and lack of selectivity for TRPV1 in humans. In addition, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide may have off-target effects on other ion channels and receptors, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide. One area of interest is the development of more selective TRPV1 inhibitors that can be used in human studies. Another area of interest is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation and nociception. Finally, 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide could be used as a tool to study the role of TRPV1 in various disease states, such as chronic pain and inflammation.
Synthesemethoden
3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with cyclohexyl isocyanide, followed by the addition of acryloyl chloride. The resulting product is purified using column chromatography to obtain pure 3-(2-chloro-6-fluorophenyl)-N-cyclohexylacrylamide.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-7-4-8-14(17)12(13)9-10-15(19)18-11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLHEZNAFRAOMD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclohexylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)





![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)
![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)
![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)
![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)